molecular formula C9H12ClF3N2S B13243140 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride

Cat. No.: B13243140
M. Wt: 272.72 g/mol
InChI Key: MYQJVRKFTAIERT-UHFFFAOYSA-N
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Description

This compound, 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride, is a chemical building block of significant interest in pharmaceutical and agrochemical research. Its structure incorporates two privileged motifs in drug discovery: a piperidine ring and a 4-(trifluoromethyl)thiazole group . The thiazole ring is a versatile heterocycle commonly found in a wide range of bioactive molecules and approved drugs, contributing to various pharmacological activities due to its ability to engage in key donor-acceptor interactions . The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to influence a compound's lipophilicity, metabolic stability, and overall bioavailability. The piperidine moiety provides a stable, saturated ring system that can serve as a conformational constraint or a solubilizing element in molecular design. As a hydrochloride salt, this compound offers enhanced stability and solubility for experimental handling. Researchers value this scaffold for developing novel therapeutic agents, particularly as a precursor in synthesizing more complex molecules targeting central nervous system (CNS) disorders, infectious diseases, and oncology, given the proven utility of similar thiazole-containing structures in these fields . Its primary research value lies in its role as a versatile synthon for the exploration of new chemical space in lead optimization and the development of structure-activity relationships (SAR).

Properties

Molecular Formula

C9H12ClF3N2S

Molecular Weight

272.72 g/mol

IUPAC Name

2-piperidin-4-yl-4-(trifluoromethyl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C9H11F3N2S.ClH/c10-9(11,12)7-5-15-8(14-7)6-1-3-13-4-2-6;/h5-6,13H,1-4H2;1H

InChI Key

MYQJVRKFTAIERT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key transformations:

  • Introduction of the trifluoromethyl group onto the piperidine ring.
  • Formation of the 1,3-thiazole ring attached to the piperidine nitrogen or carbon.

The hydrochloride salt is generally obtained by acidification of the free base.

Trifluoromethylation of Piperidine Derivatives

A robust method for introducing the trifluoromethyl group at the 4-position of piperidine involves fluorination of 4-piperidine carboxylic acid or pipecolic acid derivatives using sulfur tetrafluoride (SF4) in the presence of anhydrous hydrofluoric acid (HF) and chlorinated solvents such as chloroform or methylene dichloride. This process is conducted in a stainless steel autoclave under controlled temperature and stirring conditions.

Example preparation details from patent CN102603611B:

Embodiment Starting Material Solvent (g) HF (g) SF4 (g) Temperature (°C) Reaction Time (h) Product Yield (%) Product Purity (%)
1 4-Piperidine carboxylic acid (100 g) Trichloromethane (150 g) 50 270 85 3 80.1 95
2 4-Piperidine carboxylic acid (150 g) Methylene dichloride (200 g) 100 380 85 3 66.5 97.8
3 Pipecolic acid (100 g) Trichloromethane (50 g) 50 270 75 4 40.9 95.8
6 Pipecolic acid (100 g) Trichloromethane (100 g) 50 270 65 3 54.5 98.9
9 4-Piperidine carboxylic acid (100 g) Trichloromethane (100 g) 90 270 150 3 74.6 95.2

Process notes: After reaction, by-products such as thionyl difluoride and unreacted SF4 are absorbed in alkaline solution. The reaction mixture is neutralized with sodium hydroxide to pH 10, and the product is extracted with organic solvents and purified by distillation.

Formation of the 1,3-Thiazole Ring

The 1,3-thiazole moiety is typically introduced via cyclization reactions involving thiourea or related sulfur-containing reagents with appropriate halogenated or activated precursors. A common approach is the coupling of substituted piperidine derivatives with thiazole precursors using reagents such as 1,1′-thiocarbonyldiimidazole under mild heating conditions.

Key synthetic steps include:

  • Coupling of 4-methylpyridin-2-amine or related heteroaryl amines with arylpiperazines bearing trifluoromethyl substituents using 1,1′-thiocarbonyldiimidazole to form carbothioamide intermediates.
  • Cyclization under microwave or reflux conditions to form the thiazole ring.
  • Subsequent purification and conversion to hydrochloride salt by treatment with hydrochloric acid.

This method was demonstrated in the synthesis of related trifluoromethylated heterocyclic piperazines and thiazole derivatives, showing good yields and purity.

Representative Synthetic Scheme

Step Reagents and Conditions Outcome
1 4-Piperidine carboxylic acid + SF4 + HF + CHCl3, 75-150 °C, 3-4 h 4-(Trifluoromethyl)piperidine intermediate
2 Intermediate + 1,1′-thiocarbonyldiimidazole, 40-80 °C Formation of carbothioamide intermediate
3 Cyclization by heating or microwave irradiation 1,3-Thiazole ring formation
4 Acidification with HCl Formation of hydrochloride salt

Analytical Data and Product Characterization

Purity and Yield Analysis

The yields of trifluoromethylated piperidine intermediates range from approximately 40% to 80%, with purity typically above 95% after distillation and extraction. Reaction temperature and solvent choice significantly influence the yield and purity.

Spectroscopic Characterization

  • [^1H NMR](pplx://action/followup) and ^13C NMR spectra confirm the presence of the trifluoromethyl group and the thiazole ring.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight consistency with the expected formula.
  • Chromatographic retention times (HPLC) are used to assess purity and confirm identity.

Example NMR data for a related trifluoromethylated piperazine-thiazole compound:

  • ^1H NMR (400 MHz, DMSO-d6): δ 10.09 (s, 1H, NH), 8.22 (d, J=5.4 Hz, 1H), aromatic and aliphatic signals consistent with structure.
  • ^13C NMR (101 MHz, DMSO-d6): signals at δ 181.16, 158.49, 153.14, consistent with thiazole and trifluoromethyl carbons.
  • HRMS (ESI): m/z calculated 381.1355, found 381.1341.

Summary Table of Preparation Conditions and Outcomes

Parameter Range/Value Notes
Starting Material 4-Piperidine carboxylic acid, Pipecolic acid Key precursors for trifluoromethylation
Fluorinating Agent Sulfur tetrafluoride (SF4) Requires HF and chlorinated solvent
Reaction Temperature 65 °C to 150 °C Higher temp increases yield but may affect purity
Reaction Time 3 to 4 hours Sufficient for complete conversion
Solvents Trichloromethane, Methylene dichloride Influence extraction and yield
Product Purity 95% to 98.9% After extraction and distillation
Yield 40.9% to 80.1% Depends on conditions and starting material

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a different oxidation state.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride and its analogs:

Table 1: Comparative Analysis of Piperidine-Thiazole Derivatives

Compound Name Molecular Formula Substituent (R) Molecular Weight (g/mol) Key Features Reference
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine HCl C₉H₁₀ClF₃N₂S* -CF₃ at thiazole 4-position ~274.7 Electron-withdrawing -CF₃; enhanced polarity
4-(4-Phenyl-1,3-thiazol-2-yl)piperidine HCl C₁₄H₁₆ClN₂S -Ph at thiazole 4-position 285.8 Hydrophobic phenyl group; π-π interactions
4-(2-(Trifluoromethyl)phenoxy)piperidine HCl C₁₂H₁₃ClF₃NO -CF₃ at phenoxy 2-position 279.7 Ether linker; altered steric bulk
4-(4-(Trifluoromethyl)benzyl)piperidine HCl C₁₃H₁₅ClF₃N -CF₃ at benzyl 4-position 279.7 Flexible benzyl group; lipophilic

* Assumes stoichiometric HCl addition to the free base.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Hydrophobic Groups: The -CF₃ group in the target compound increases polarity and metabolic resistance compared to the phenyl-substituted analog (C₁₄H₁₆ClN₂S).
  • Linker Flexibility: The phenoxy derivative (C₁₂H₁₃ClF₃NO) introduces an oxygen atom, increasing hydrogen-bonding capacity and altering conformational flexibility compared to the rigid thiazole core.
  • Steric and Electronic Profiles :
    The benzyl-substituted analog (C₁₃H₁₅ClF₃N) features a -CH₂- spacer, reducing steric hindrance near the piperidine ring compared to the direct thiazole linkage.

Pharmacological Relevance

Patent data () indicates that 4-(trifluoromethyl)-1,3-thiazol-2-yl derivatives are explored as substituents in drug candidates, likely targeting enzymes or receptors sensitive to electron-deficient motifs. In contrast, phenyl-substituted thiazoles (e.g., C₁₄H₁₆ClN₂S) may prioritize lipophilic interactions in CNS-targeting agents.

Biological Activity

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. The compound features a piperidine ring substituted with a thiazole moiety and a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H12ClF3N2S
  • Molecular Weight : 272.72 g/mol
  • IUPAC Name : 2-piperidin-4-yl-4-(trifluoromethyl)-1,3-thiazole

The trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing its solubility and permeability across biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group increases lipophilicity, allowing the compound to penetrate cell membranes effectively. This interaction can lead to the modulation of enzyme activities or receptor functions, which is crucial for its therapeutic potential.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures may inhibit viral replication. For instance, related thiazole derivatives have shown effectiveness against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) with EC50 values ranging from 5–28 μM .
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. Inhibitory effects were observed in related compounds with comparable structures .
  • Cytotoxicity : The cytotoxic effects of this compound were assessed using various cancer cell lines. While specific IC50 values for this compound were not detailed in the sources reviewed, structural analogs have demonstrated moderate cytotoxicity against breast cancer cell lines (MCF-7) and others .

Research Findings and Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

StudyCompoundActivityEC50/IC50 Values
Study AThiazole Derivative 1AntiviralEC50 = 6.7 μM against HCV
Study BThiazole Derivative 2COX InhibitionIC50 = 10.4 μM
Study CThiazole Derivative 3CytotoxicityIC50 = 24.3 μM against MCF-7

These studies highlight the potential of thiazole-containing compounds in drug development, particularly for antiviral and anti-inflammatory applications.

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